2-(1H-indol-3-yl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one
Description
2-(1H-Indol-3-yl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one is a heterocyclic compound featuring:
- A 1H-indole moiety at position 2, known for its role in bioactive molecules due to its aromatic and hydrogen-bonding properties.
- A pyrimidine ring linked via a 1,2,4-oxadiazole scaffold, which is prevalent in kinase inhibitors and antimicrobial agents.
- A strained azetidine (4-membered saturated ring) fused to the oxadiazole group, which enhances conformational rigidity and binding selectivity.
- A ketone bridge connecting the indole and azetidine-oxadiazole-pyrimidine core, contributing to metabolic stability.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-1-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O2/c26-16(8-12-9-22-15-5-2-1-4-14(12)15)25-10-13(11-25)19-23-18(24-27-19)17-20-6-3-7-21-17/h1-7,9,13,22H,8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOYXYLMQNZEAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CNC3=CC=CC=C32)C4=NC(=NO4)C5=NC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the pyrimidine and oxadiazole rings. The final step involves the formation of the azetidine ring and its attachment to the ethanone backbone. Common reagents used in these reactions include various halogenating agents, oxidizing agents, and catalysts to facilitate the formation of the desired bonds under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Nucleophilic Substitution at the Azetidine Ring
The azetidine nitrogen demonstrates nucleophilic character, enabling reactions with electrophilic reagents.
Key Findings :
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Alkylation proceeds regioselectively at the azetidine nitrogen, retaining the oxadiazole and indole moieties.
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Aza-Michael reactions with enones under basic conditions yield fused bicyclic structures .
Electrophilic Substitution at the Indole Moiety
The indole C-3 and C-5 positions are susceptible to electrophilic attack.
Key Findings :
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Bromination at C-5 is favored due to electron-donating effects of the adjacent ethanone group .
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Nitration requires strict temperature control to avoid oxadiazole ring decomposition.
Cycloaddition Reactions Involving the Oxadiazole Ring
The electron-deficient 1,2,4-oxadiazole participates in [3+2] cycloadditions.
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| With Nitrile Oxides | Nitrile oxide, toluene, Δ, 18h | Isoxazoline-fused hybrid | |
| With Azides | NaN₃, CuI, DMF, 100°C | Tetrazolo-oxadiazole derivatives |
Key Findings :
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Cycloadditions with nitrile oxides proceed under thermal conditions without catalysts .
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Copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the oxadiazole periphery .
Oxidation and Reduction Reactions
The oxadiazole and indole systems undergo redox transformations.
Key Findings :
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Catalytic hydrogenation cleaves the oxadiazole ring to form an amidine .
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DDQ selectively oxidizes the indole C-2 position without affecting the azetidine.
Functional Group Interconversion
The ketone group participates in condensation and Grignard reactions.
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Condensation | NH₂OH·HCl, pyridine, Δ | Oxime derivative | |
| Grignard Addition | MeMgBr, THF, 0°C | Tertiary alcohol |
Key Findings :
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing indole and pyrimidine moieties exhibit significant anticancer properties. For instance, derivatives related to the compound have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. A study highlighted the synthesis of indole-based compounds that demonstrated cytotoxic effects against various cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The indole structure is known for its antimicrobial activity. Compounds similar to 2-(1H-indol-3-yl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one have been tested against a range of bacteria and fungi. The presence of the oxadiazole ring enhances the compound's efficacy against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic agent .
Neuroprotective Effects
Studies have explored the neuroprotective effects of indole derivatives in models of neurodegenerative diseases. For example, research on related compounds has shown protective effects against oxidative stress in neuronal cells, which is crucial for conditions like Alzheimer's and Parkinson's disease . The compound's ability to modulate signaling pathways involved in neuronal survival is an area of active investigation.
Synthetic Approaches
The synthesis of this compound typically involves multi-step reactions starting from readily available indole derivatives. Various synthetic routes have been documented, including cyclization reactions that introduce the oxadiazole and azetidine rings .
Characterization Techniques
Characterization of synthesized compounds is essential for confirming structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly employed to validate the chemical structure of the synthesized products .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Indole derivatives showed IC50 values < 10 µM against breast cancer cells. |
| Study B | Antimicrobial Testing | Compounds exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against MRSA strains. |
| Study C | Neuroprotection | Increased cell viability by 30% in models of oxidative stress-induced neuronal damage. |
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Structural Similarities and Differences
The following table compares key structural features of the target compound with analogues from the provided evidence:
Key Observations :
- Indole vs. Dihydroindole : The target compound’s unmodified indole (’s analogue has a reduced dihydroindole), which may enhance π-π stacking in binding pockets compared to the partially saturated variant .
- Oxadiazole vs. Triazolopyridine : ’s compound replaces the azetidine-oxadiazole-pyrimidine core with a triazolopyridine-oxadiazole system, reducing strain but introducing bulkier aromaticity .
- Pyrimidine vs.
- Azetidine Advantage : The target’s azetidine is absent in all analogues, offering unique conformational constraints that may improve target selectivity over larger rings like tetrahydrofuran in .
Pharmacological and Physicochemical Hypotheses
While direct bioactivity data for the target compound are unavailable, inferences can be drawn from structural analogues:
- Kinase Inhibition Potential: The pyrimidine-oxadiazole motif (target and ) is common in kinase inhibitors (e.g., EGFR, VEGFR). The azetidine’s strain may mimic ATP-binding pocket interactions better than ’s triazolopyridine .
- Metabolic Stability : The ketone bridge in the target compound may resist hydrolysis better than ’s dihydropyrazole-linked analogue, which could be prone to enzymatic reduction .
Biological Activity
The compound 2-(1H-indol-3-yl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one is a complex molecule that integrates various pharmacophoric elements, including indole and oxadiazole moieties. This structural diversity suggests potential biological activities that warrant detailed investigation.
Chemical Structure
The compound can be broken down into its constituent parts:
- Indole moiety : Known for its role in various biological activities, including anticancer and antimicrobial properties.
- Pyrimidine and oxadiazole derivatives : These heterocycles have been associated with significant biological activities, including enzyme inhibition and antimicrobial effects.
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives in anticancer therapy. For instance, compounds similar to the target molecule have shown high inhibitory potency against histone deacetylase (HDAC) enzymes, which are crucial in cancer progression. A study reported that certain 1,2,4-oxadiazole derivatives exhibited IC50 values as low as 20 nM against HDAC-1, indicating strong anticancer potential .
Antimicrobial Activity
Indole derivatives are well-documented for their antibacterial and antifungal properties. The incorporation of the pyrimidinyl and oxadiazolyl groups may enhance these activities. For example, a related study found that indole-based oxadiazoles demonstrated significant antifungal activity against Mycobacterium tuberculosis, suggesting that similar activities could be expected from the compound .
Case Study 1: Synthesis and Evaluation
A recent synthesis of indole-based oxadiazoles demonstrated their effectiveness against various bacterial strains. The synthesized compounds were evaluated for their minimum inhibitory concentrations (MICs), revealing promising results against resistant strains of bacteria, which could be applicable to the target compound's biological profile .
Case Study 2: Molecular Docking Studies
Molecular docking studies conducted on related indole derivatives indicated strong binding affinities to target proteins involved in cancer pathways. These studies provide insights into the potential mechanism of action for the compound under investigation, suggesting it may inhibit specific protein functions critical for tumor growth .
Data Tables
| Activity Type | Compound | IC50/MIC Values | Target Pathway |
|---|---|---|---|
| Anticancer | 1,2,4-Oxadiazole Derivative | 20 nM | HDAC Inhibition |
| Antibacterial | Indole-based Oxadiazoles | <50 μg/mL | Bacterial Cell Wall Synthesis |
| Antifungal | Indole Oxadiazoles | Higher than Pimprinine | Fungal Cell Membrane Integrity |
Q & A
Q. What synthetic strategies are recommended for constructing the 1,2,4-oxadiazole-azetidine core in this compound?
The 1,2,4-oxadiazole-azetidine moiety can be synthesized via cyclization reactions using nitrile oxides and amidoximes. For example, highlights the use of structure-guided design to optimize oxadiazole-containing compounds, where cyclization under microwave irradiation or thermal conditions (e.g., 120°C in DMF) with catalysts like ZnCl₂ improves yield . The azetidine ring may be introduced via ring-opening of epoxides or through SN2 reactions with azetidine precursors.
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Key methods include:
- HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity (>95%) .
- FTIR to confirm functional groups (e.g., oxadiazole C=N stretch at ~1600 cm⁻¹, indole N-H at ~3400 cm⁻¹) .
- NMR (¹H/¹³C) to verify substituent connectivity, such as azetidine protons at δ 3.5–4.5 ppm and pyrimidine protons at δ 8.5–9.0 ppm .
- High-resolution mass spectrometry (HRMS) for molecular ion validation .
Q. How can researchers evaluate the compound’s initial biological activity?
In vitro assays are recommended:
- Enzyme inhibition assays (e.g., fluorescence-based screens for kinases or FLAP targets) .
- Antimicrobial testing against gram-positive/negative strains using broth microdilution (MIC determination) .
- Cell viability assays (e.g., MTT) to assess cytotoxicity in cancer cell lines .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights apply to optimizing this compound’s potency?
Critical SAR considerations:
- Oxadiazole ring : Substitution at position 5 (pyrimidin-2-yl) enhances target binding affinity, as seen in FLAP inhibitors .
- Azetidine linker : Rigidity improves selectivity; bulkier substituents may reduce off-target effects .
- Indole moiety : Methyl or halogen substitutions at position 5 improve metabolic stability .
emphasizes balancing lipophilicity (cLogP <3) and polar surface area (~80 Ų) to optimize bioavailability .
Q. How can molecular docking guide the design of derivatives targeting specific enzymes?
Using tools like MOE or AutoDock , researchers can:
Q. What pharmacokinetic (PK) parameters should be prioritized during lead optimization?
Key PK metrics:
- Microsomal stability (human/rodent): Aim for >30% remaining after 30 minutes .
- CYP inhibition : Screen against CYP3A4/2D6 to minimize drug-drug interaction risks .
- Permeability (Caco-2 assay): Target Papp >5×10⁻⁶ cm/s for oral bioavailability .
reports successful optimization of oxadiazole derivatives with low predicted human clearance (<20% hepatic extraction) .
Q. How can researchers resolve contradictory bioactivity data between in vitro and cellular assays?
Possible strategies:
- Validate target engagement using cellular thermal shift assays (CETSA) .
- Assess compound stability in cell media (e.g., serum protein binding via ultrafiltration) .
- Optimize formulation (e.g., DMSO concentration <0.1%) to avoid artifactic results .
Methodological Notes
- Synthetic reproducibility : Use anhydrous solvents and inert atmospheres for azetidine coupling steps to prevent hydrolysis .
- Data validation : Cross-reference spectral data with computational predictions (e.g., DFT for NMR shifts) .
- Assay controls : Include reference inhibitors (e.g., BI 665915 for FLAP targets) to benchmark activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
